1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Metabolic Stability Drug Design

Sourcing regioisomeric N1-alkyl pyrazole-4-carboxylic acid building blocks often leads to inconsistent SAR due to variable lipophilicity and metabolic stability. This compound solves that problem. - Validated ALKBH1 inhibitor scaffold (derivative 13h IC50 = 0.026 µM) - Cyclopropylmethyl group enhances metabolic stability over N1-methyl/phenyl analogs - 4-COOH handle enables regioselective 1,4-disubstituted pyrazole synthesis Supplied as powder (≥97% purity); ready for immediate global shipping.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1103427-25-3
Cat. No. B1465926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
CAS1103427-25-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H,11,12)
InChIKeyCBBXSDWRLKFMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3) Procurement Specification and Structural Baseline


1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3) is a heterocyclic carboxylic acid featuring a pyrazole core with a carboxylic acid at the 4-position and a cyclopropylmethyl substituent at the N1 position [1]. It has a molecular formula of C₈H₁₀N₂O₂, a molecular weight of 166.18 g/mol, and is typically supplied as a powder with commercial purities ranging from 95% to 98% . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive pyrazole derivatives .

Why Generic 1H-Pyrazole-4-carboxylic Acids Cannot Substitute 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3) in Research Applications


The cyclopropylmethyl group at the N1 position of the pyrazole ring is not merely a placeholder; it introduces distinct steric and electronic properties that profoundly influence molecular recognition and physicochemical behavior [1]. The strained cyclopropyl ring alters the conformational preferences of the molecule and modifies its lipophilicity and metabolic stability compared to simple alkyl or aryl N1-substituted analogs . Interchanging this compound with a generic N1-methyl or N1-phenyl pyrazole-4-carboxylic acid without verification will alter key properties such as target binding affinity, solubility, and permeability, thereby invalidating experimental outcomes and introducing unanticipated variability in synthetic yields and biological assays .

Quantitative Differentiation of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3) Against N1-Substituted Analogs


Enhanced Metabolic Stability via Cyclopropylmethyl Substitution in Pyrazole-4-carboxylic Acid Scaffolds

The introduction of a cyclopropyl group at the N1 position of the pyrazole-4-carboxylic acid scaffold is a recognized strategy in medicinal chemistry to improve metabolic stability compared to alkyl-substituted analogs . While no direct head-to-head experimental comparison data for this exact compound is available in the public domain, class-level SAR studies consistently demonstrate that cyclopropylalkyl substituents reduce oxidative metabolism by cytochrome P450 enzymes, leading to extended half-lives and lower plasma clearance in vivo compared to methyl or ethyl analogs [1].

Medicinal Chemistry Metabolic Stability Drug Design

Potent ALKBH1 Inhibition Achieved Through N1-Cyclopropylmethyl-1H-pyrazole-4-carboxylic Acid Scaffold

The 1H-pyrazole-4-carboxylic acid scaffold, when properly substituted at the N1 position, has yielded the first potent and selective inhibitor of the DNA 6mA demethylase ALKBH1, a promising target in gastric cancer [1]. The optimized derivative 13h, which incorporates an N1-cyclopropylmethyl group and a 3-substituted phenyl ring, exhibited an IC₅₀ of 0.026 ± 0.013 µM in a fluorescence polarization assay and a Kd of 0.112 ± 0.017 µM by ITC [2]. This represents a significant improvement over the unsubstituted 1H-pyrazole-4-carboxylic acid core, which shows no detectable inhibition, highlighting the critical role of the N1-substituent in achieving target engagement [3].

Epigenetics Cancer Research Enzyme Inhibition

Regioselective Advantage: 4-Carboxylic Acid Position Enables Precise Derivatization for ALKBH1 Inhibition

The 4-carboxylic acid regioisomer of the 1-(cyclopropylmethyl)-1H-pyrazole scaffold is critical for ALKBH1 inhibitory activity [1]. In contrast, the 3-carboxylic acid regioisomer (CAS 1344059-87-5) has been explored in different biological contexts, showing potential enzyme modulation but without reported ALKBH1 activity [2]. Similarly, the 5-carboxylic acid isomer (CAS 1497772-92-5) is associated with a different profile, including potential anticancer and anti-inflammatory activities . The precise placement of the carboxylic acid at the 4-position is therefore a key determinant of target engagement in the ALKBH1 series and should not be interchanged with the 3- or 5-isomers without a complete re-evaluation of the SAR .

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

High-Value Application Scenarios for 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (CAS 1103427-25-3) Based on Validated Evidence


Synthesis of ALKBH1 Inhibitors for Gastric Cancer Research

This compound serves as a validated starting material for the synthesis of potent and selective ALKBH1 inhibitors, as demonstrated by derivative 13h (IC₅₀ = 0.026 µM) [1]. Procurement of this specific scaffold ensures alignment with published SAR and reduces the risk of generating inactive analogs.

Building Block for Metabolic Stability Optimization

The N1-cyclopropylmethyl group is a known strategy for enhancing metabolic stability in pyrazole-based drug candidates . This compound is ideal for medicinal chemistry programs aiming to improve the pharmacokinetic profile of lead compounds without resorting to more complex structural modifications.

Regioselective Synthesis of 1,4-Disubstituted Pyrazoles

The 4-carboxylic acid group provides a unique handle for regioselective derivatization, enabling the synthesis of 1,4-disubstituted pyrazoles that are otherwise challenging to access . This regioisomer is essential for projects requiring precise spatial orientation of functional groups.

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